molecular formula C21H19N5O2 B2826873 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide CAS No. 852440-30-3

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide

Cat. No. B2826873
CAS RN: 852440-30-3
M. Wt: 373.416
InChI Key: RDDVHAGZLUWHGE-UHFFFAOYSA-N
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Description

The compound “2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to have chemiluminescent properties and show affinity for the adenosine receptor .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored in various studies . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of “2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” can be complex. For instance, it has been found that pyrazolo[3,4-d]pyrimidine derivatives can react with various compounds to yield different products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” can be determined using various analytical techniques. For instance, the IR and NMR spectra can provide information about the functional groups and structure of the molecule .

Scientific Research Applications

Metabolism and Pharmacokinetics

Studies have explored the metabolism, excretion, and pharmacokinetics of closely related compounds, highlighting their absorption, distribution, and excretion patterns in human subjects. For instance, research on INCB018424, a potent, selective inhibitor of Janus tyrosine kinase1/2, has provided insights into its rapid absorption, the predominance of the parent compound in circulation, and the identification of major metabolites, suggesting low circulating metabolite burden and significant absorption post-oral dosage (Shilling et al., 2010).

Neuropharmacological Effects

The neuropharmacological effects of related compounds have been studied, such as the comparison of abuse potential between indiplon and triazolam in humans, indicating similarities in psychomotor and cognitive impairment and subjective effects, which could provide a basis for understanding the neuroactive properties of similar compounds (Carter et al., 2007).

Environmental Exposure and Health Risks

Research has also focused on the environmental exposure to organophosphorus and pyrethroid pesticides, outlining the significance of understanding the extent of exposure, especially in vulnerable populations like children. This research is pertinent for evaluating the public health implications of chemical exposure and formulating regulatory policies (Babina et al., 2012).

Diagnostic Methods

The development of serological diagnostic methods for sensitivity to pyrazoline drugs, through the detection of IgE antibodies specific for pyrazoline derivatives, illustrates an application in allergy and immunology. This could potentially pave the way for developing diagnostic tests for sensitivities to a broader range of chemical compounds (Zhu et al., 1992).

Future Directions

The future directions for research on “2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” could involve further exploration of its synthesis, structure, reactivity, mechanism of action, and safety. Additionally, its potential applications in various fields such as medicine could be explored .

properties

IUPAC Name

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-19(22-12-11-16-7-3-1-4-8-16)14-25-15-23-20-18(21(25)28)13-24-26(20)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDVHAGZLUWHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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